molecular formula C16H19N3O3S B15002993 ethyl 4-({[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)benzoate

ethyl 4-({[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)benzoate

Cat. No.: B15002993
M. Wt: 333.4 g/mol
InChI Key: QGWLKMFEVUEJLK-UHFFFAOYSA-N
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Description

ETHYL 4-{2-[(4,5-DIMETHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOATE is a complex organic compound that features an imidazole ring, a benzoate ester, and a sulfanylacetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{2-[(4,5-DIMETHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOATE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{2-[(4,5-DIMETHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Tin(II) chloride, iron powder.

    Nucleophiles: Amines, thiols.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Amides, thioesters.

Scientific Research Applications

ETHYL 4-{2-[(4,5-DIMETHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 4-{2-[(4,5-DIMETHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOATE depends on its specific application:

    Enzyme Inhibition: In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking substrate access.

    Receptor Binding: It can also interact with receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzoates: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    2-(2-(4-(2-(4-(1-(2-Ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethyl)phenyl)propan-2-yl)-4,4-dimethyl-4,5-dihydrooxazole: This compound features a benzimidazole core with different substituents, highlighting the versatility of the imidazole scaffold.

Uniqueness

ETHYL 4-{2-[(4,5-DIMETHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features enable it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in multiple research domains.

Properties

Molecular Formula

C16H19N3O3S

Molecular Weight

333.4 g/mol

IUPAC Name

ethyl 4-[[2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C16H19N3O3S/c1-4-22-15(21)12-5-7-13(8-6-12)19-14(20)9-23-16-17-10(2)11(3)18-16/h5-8H,4,9H2,1-3H3,(H,17,18)(H,19,20)

InChI Key

QGWLKMFEVUEJLK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=C(N2)C)C

Origin of Product

United States

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